molecular formula C16H14ClN3O3S B195223 Dehydroindapamide CAS No. 63968-75-2

Dehydroindapamide

Cat. No. B195223
CAS RN: 63968-75-2
M. Wt: 363.8 g/mol
InChI Key: LWCDXWWLUHMMJI-UHFFFAOYSA-N
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Description

Dehydroindapamide is a derivative of Indapamide, which is a thiazide-like diuretic drug used in the treatment of hypertension, as well as decompensated heart failure .


Synthesis Analysis

The synthesis of this compound involves the dehydrogenation of the Indoline functional group to an Indole through a pathway involving cytochromes P450 . The NMR spectra of synthetic this compound showed that the signals for the single proton at C-2 and two protons at C-3 of Indapamide were abolished, and instead a new singlet at 6.34 ppm appeared . These results are consistent with the formation of an Indole product from an Indoline .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy . The strong correlation between the proton signal at 6.34 ppm and the carbon signal at 99.4 ppm observed in the HMBC spectrum clearly indicated that the saturated carbons of the parent compound are now aromatic carbons with a chemical shift consistent with Indole compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound primarily include its dehydrogenation to its corresponding Indole form, as well as hydroxylation and epoxidation metabolites . The efficiency of Indapamide dehydrogenation by CYP3A4 was found to be approximately 10-fold greater than that of Indoline dehydrogenation .

Scientific Research Applications

  • Immunomodulatory Effects : A study demonstrated that dehydroepiandrosterone (DHEA) supplementation in postmenopausal women modulated immune function. It showed alterations in T-cell populations and natural killer cell cytotoxicity, suggesting an immunomodulatory effect of this steroid hormone (Casson et al., 1993).

  • Anti-Cancer Activities : Compounds like costunolide (CE) and dehydrocostuslactone (DE) exhibit potential anti-cancer activities. These substances, derived from medicinal plants, have been studied for their mechanisms in cell cycle arrest, apoptosis induction, inhibition of metastasis, and reversing multidrug resistance (Lin et al., 2015).

  • Pharmacophore-Based Drug Discovery : Research on hydroxysteroid dehydrogenases has highlighted the role of pharmacophore modeling in drug discovery. This approach is crucial in understanding compound-target interactions, which can lead to new therapeutic strategies (Kaserer et al., 2015).

  • Hepatoprotective Effects : Dehydrocavidine, a compound found in certain medicinal plants, has shown protective effects against liver injury in animal models. This suggests its potential as a therapeutic agent for liver diseases (Wang et al., 2008).

  • Neurocognitive Dysfunction and Psychiatric Disorders : Studies have investigated the impact of dehydroepiandrosterone (DHEA) on neurocognitive functions and psychiatric disorders, including schizophrenia and depression. These studies indicate potential benefits of DHEA in improving symptoms and cognitive performance (Strous et al., 2007).

Mechanism of Action

The mechanism of action of Dehydroindapamide is likely similar to that of Indapamide, given their structural similarity. Indapamide acts as a diuretic and is used to treat hypertension and edema due to congestive heart failure .

properties

IUPAC Name

4-chloro-N-(2-methylindol-1-yl)-3-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-9H,1H3,(H,19,21)(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCDXWWLUHMMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10213806
Record name Dehydroindapamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63968-75-2
Record name Dehydroindapamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063968752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydroindapamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDROINDAPAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ0ETT16DT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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